molecular formula C10H9F3O4 B3351533 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid CAS No. 368422-29-1

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid

Cat. No. B3351533
CAS RN: 368422-29-1
M. Wt: 250.17 g/mol
InChI Key: NLCWXYCTNTYKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTFB is a benzoic acid derivative that has a trifluoromethyl group and a methoxymethoxy group attached to its benzene ring.

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cellular processes such as cell division and growth. 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been shown to inhibit the activity of tubulin, a protein that is essential for the formation of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid can induce apoptosis, or programmed cell death, in cancer cells. 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has also been shown to inhibit the growth of cancer cells in animal models. In addition, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid is also stable under a wide range of conditions, making it suitable for long-term storage. However, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the study of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid. One area of research is the development of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid derivatives with improved anticancer activity and reduced toxicity. Another area of research is the study of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid's potential use as a herbicide, and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid and its potential applications in other fields such as material science and environmental science.
Conclusion:
In conclusion, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid is a chemical compound with significant potential for scientific research. Its potential applications in medicinal chemistry, material science, and environmental science make it an important compound for further study. While there are still many unanswered questions about its mechanism of action and potential toxicity, the future directions for the study of 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid are promising.

Scientific Research Applications

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-(methoxymethoxy)-4-(trifluoromethyl)benzoic Acid has been studied for its potential use as a herbicide.

properties

IUPAC Name

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-5-17-8-4-6(10(11,12)13)2-3-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCWXYCTNTYKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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